
Prednisolone 21-Formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone 21-Formate is a derivative of Prednisolone . Prednisolone is a glucocorticoid used to treat a wide variety of endocrine, inflammatory, and immune conditions . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress .
Synthesis Analysis
Prednisolone is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland . It is chemically a glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 0-dione . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .Molecular Structure Analysis
The molecular formula of Prednisolone is C21H28O5 . The molecular weight is 360.444 . The structure of Prednisolone includes hydroxyl groups on 11, 17, and 21 and a ketone at position 20 .Chemical Reactions Analysis
Prednisolone has been reported to undergo colorimetric reactions for evaluation. Steroids with hydroxyl groups on 11, 17, and 21 and a ketone at position 20 gave a green color with maximum absorption in the range of 630–650 nm .Physical And Chemical Properties Analysis
Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .科学的研究の応用
Localized Administration for Inner Ear Disorders
Research indicates that Prednisolone 21-Hydrogen Succinate, a compound related to Prednisolone 21-Formate, shows promise in treating cochleovestibular disorders, such as sudden hearing loss. Local application into the round window niche of guinea pigs demonstrated high levels of the drug in the perilymph, suggesting a potential route for delivering effective concentrations directly to the inner ear, thereby bypassing systemic side effects (Bachmann et al., 2001).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of Prednisolone have been assessed, showing that timing and dosage significantly affect the drug's efficacy and side effects. For instance, dosing time impacts the drug's concentration and effect, indicating the potential for optimizing therapeutic outcomes through chronotherapy (Jian Xu et al., 2008).
Metabolite Identification in Livestock
A study on beef cattle explored Prednisolone metabolites as biomarkers for illicit growth-promoting treatments. Identification of specific metabolites like 20β-dihydroprednisolone in urine samples suggests a method for detecting illegal use of corticosteroids in meat production (Leporati et al., 2013).
Behavioral and HPI Axis Activity in Zebrafish
Research on zebrafish exposed to Prednisolone revealed alterations in behavior and the hypothalamic-pituitary-interrenal (HPI) axis activity, offering insights into the systemic effects of glucocorticoids on mood and physiology (Xin et al., 2020).
作用機序
Target of Action
Prednisolone 21-Formate, a derivative of prednisolone, primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
This compound, like prednisolone, works by binding to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and involve a combination of chemistry and biotechnology . This compound, like prednisolone, can be reversibly metabolized to prednisone, which is then metabolized to various compounds, affecting multiple biochemical pathways .
Pharmacokinetics
Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . .
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of prednisolone. It has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It suppresses the immune system’s response and reduces inflammation . .
Safety and Hazards
将来の方向性
Prednisolone and its derivatives continue to be a subject of research, particularly in the development of more bioactive derivatives . The potential of liquid solid system to improve the dissolution properties of water-insoluble agents was investigated using prednisolone as the model drug . There is also ongoing research into the development and validation of analytical methods for Prednisolone .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Prednisolone 21-Formate involves the conversion of Prednisolone to its 21-formate derivative through a series of chemical reactions.", "Starting Materials": [ "Prednisolone", "Formic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Prednisolone is dissolved in chloroform and reacted with formic acid, DCC, and DMAP to form the intermediate product, Prednisolone 21-formate chloride.", "Step 2: The intermediate product is purified and then dissolved in methanol.", "Step 3: Sodium bicarbonate is added to the methanol solution to neutralize the acid.", "Step 4: The resulting solution is stirred and then filtered to obtain the final product, Prednisolone 21-formate." ] } | |
CAS番号 |
2141-22-2 |
分子式 |
C22H28O6 |
分子量 |
388.46 |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChIキー |
ZJZQOJKEOFRZMW-CWNVBEKCSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |
同義語 |
(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione; 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



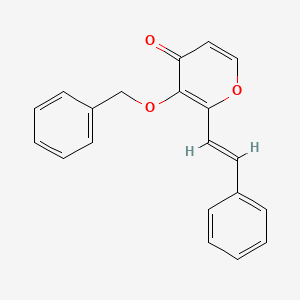
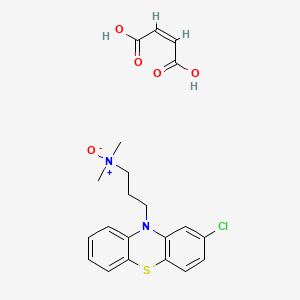

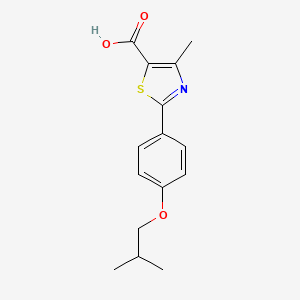
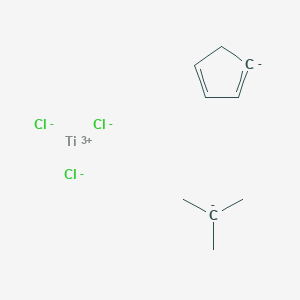
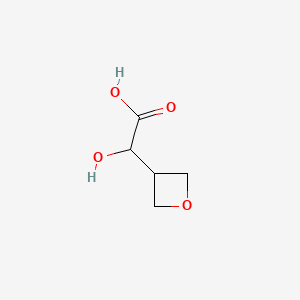
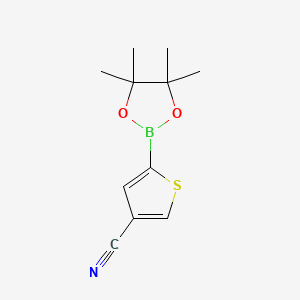
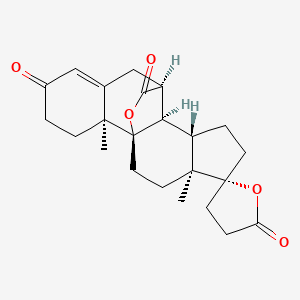
![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)
